molecular formula C10H22ClNO B15183156 2,6-Dimethyl-1-piperidinepropanol hydrochloride CAS No. 91342-97-1

2,6-Dimethyl-1-piperidinepropanol hydrochloride

Cat. No.: B15183156
CAS No.: 91342-97-1
M. Wt: 207.74 g/mol
InChI Key: JARCPODAOOKYEO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-piperidinepropanol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-piperidinepropanol hydrochloride typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, which is then further reacted to produce the desired compound. One common method involves the reaction of cis-2,6-dimethyl-1-piperidinepropanol with thionyl chloride in benzene at a temperature range of 0°C to 5°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-1-piperidinepropanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the propanol group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

91342-97-1

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9-5-3-6-10(2)11(9)7-4-8-12;/h9-10,12H,3-8H2,1-2H3;1H

InChI Key

JARCPODAOOKYEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCO)C.Cl

Origin of Product

United States

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